molecular formula C22H19FN4O3S B2984656 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 1705995-33-0

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No. B2984656
CAS RN: 1705995-33-0
M. Wt: 438.48
InChI Key: HYUOGBLUTYTVJU-UHFFFAOYSA-N
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Description

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C22H19FN4O3S and its molecular weight is 438.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Exploration

A study by Benaka Prasad et al. (2018) involved the synthesis and structural analysis of a bioactive heterocyclic compound, which was evaluated for antiproliferative activity. The compound showed stability due to inter and intra-molecular hydrogen bonds and was analyzed using Hirshfeld surface analysis for understanding intermolecular interactions (Benaka Prasad et al., 2018).

Biological Applications

Research by Colpaert et al. (2004) on a high-efficacy 5-HT(1A) receptor agonist demonstrated curative-like action on pathological pain in rats with spinal cord injury, suggesting potential for neurological applications of similar compounds (Colpaert et al., 2004).

Crystal Packing and Interaction Analysis

Sharma et al. (2019) explored the crystal packing of 1,2,4-oxadiazole derivatives to investigate the role of non-covalent interactions in their supramolecular architectures. This study highlighted the importance of lone pair-π interactions and halogen bonding, which could be relevant to understanding the molecular interactions of the queried compound (Sharma et al., 2019).

Anticonvulsant Agents

A series of novel triazinyl derivatives were synthesized and evaluated for their anticonvulsant activities by Malik and Khan (2014), providing insight into the potential therapeutic applications of structurally similar compounds (Malik & Khan, 2014).

Advanced Materials and Sensing Applications

Research on the fluorescence quenching of thiophene substituted 1,3,4-oxadiazoles by Naik et al. (2018) investigated the potential of these compounds as aniline sensors, demonstrating the diverse utility of heterocyclic compounds in sensing technologies (Naik et al., 2018).

properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c23-16-7-2-1-6-15(16)21-24-20(30-26-21)11-14-5-3-9-27(13-14)22(28)17-12-18(29-25-17)19-8-4-10-31-19/h1-2,4,6-8,10,12,14H,3,5,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUOGBLUTYTVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

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